molecular formula C26H35N7O2 B1176822 4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one CAS No. 150172-27-3

4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one

Cat. No. B1176822
CAS RN: 150172-27-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one is a natural product found in Streptomyces griseus with data available.

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis Applications : The compound has been utilized in one-pot synthesis reactions. For instance, a related compound, 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, was synthesized using a one-pot reaction, representing an improvement over multi-step processes (Jilani, 2007).

  • Ring Transformation Reactions : The compound is used in ring transformation reactions to create novel synthons. For example, 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one was synthesized from similar pyran-2-ones and used to create terphenyls in a single step (Ram & Goel, 1996).

  • Regiospecific Synthesis : The compound has been used in the regiospecific synthesis of dibenzophospholes, a key step in creating complex organic molecules (Cornforth & Robertson, 1987).

  • Total Synthesis of Natural Products : It has been employed in the total synthesis of natural products like aureothin and N-acetylaureothamine, highlighting its utility in complex organic synthesis (Jacobsen, Moses, Adlington, & Baldwin, 2005).

Crystal Structure and Material Science

  • Crystal Structure Analysis : The compound's derivatives have been analyzed for their crystal structures, which is crucial for understanding material properties. An example is the analysis of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one (Inglebert, Kamalraja, Sethusankar, & Perumal, 2014).

  • Optical Material Synthesis : Synthesized derivatives have been used in creating extended π-conjugated organic materials, demonstrating potential in photonic applications (Antony et al., 2019).

Molecular Diversity and Novel Compounds

  • Molecular Diversity in Reactions : The compound's reactions with different substrates show a fascinating molecular diversity, yielding various polysubstituted derivatives. This diversity is valuable for developing new pharmaceuticals and materials (Sun, Zhu, Gong, & Yan, 2013).

  • Discovery of New Compounds : Research on similar pyran-2-one derivatives has led to the discovery of new compounds with potential biological activities, such as from endophytic fungi (Lu et al., 2009).

Other Applications

  • Corrosion Inhibition : Pyrazolo-pyridine derivatives synthesized from similar pyran-2-ones have been studied as corrosion inhibitors, useful in industrial processes (Dohare et al., 2018).

  • Spectral and Fluorescence Studies : The compound's derivatives have been the subject of spectral and fluorescence studies, indicating their potential in developing fluorescence probes and sensors (Krasnaya, Smirnova, Tatikolov, & Kuz’min, 1999).

properties

CAS RN

150172-27-3

Product Name

4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one

Molecular Formula

C26H35N7O2

Molecular Weight

0

IUPAC Name

4-methoxy-3,5-dimethyl-6-[(1E,3E)-3-methyl-4-(4-nitrophenyl)buta-1,3-dienyl]pyran-2-one

InChI

InChI=1S/C19H19NO5/c1-12(11-15-6-8-16(9-7-15)20(22)23)5-10-17-13(2)18(24-4)14(3)19(21)25-17/h5-11H,1-4H3/b10-5+,12-11+

SMILES

CC1=C(OC(=O)C(=C1OC)C)C=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C

synonyms

griseulin

Origin of Product

United States

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